molecular formula C25H31F3N2O3 B12414163 Estrogen receptor antagonist 5

Estrogen receptor antagonist 5

Cat. No.: B12414163
M. Wt: 464.5 g/mol
InChI Key: JMKZMWGLYQTHCM-XDHUDOTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estrogen receptor antagonist 5 is a compound that inhibits the activity of estrogen receptors. Estrogen receptors are proteins that are activated by the hormone estrogen and play a crucial role in various physiological processes, including the regulation of gene expression, cell growth, and differentiation. Estrogen receptor antagonists are used in the treatment of diseases such as breast cancer, where they block the effects of estrogen on tumor growth.

Preparation Methods

The synthesis of estrogen receptor antagonist 5 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may include large-scale synthesis using batch or continuous flow processes, with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Estrogen receptor antagonist 5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Estrogen receptor antagonist 5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure and function of estrogen receptors and their interactions with other molecules.

    Biology: Employed in research on hormone signaling pathways and their role in cellular processes.

    Medicine: Utilized in the development of new therapies for hormone-dependent cancers, such as breast cancer.

    Industry: Applied in the production of pharmaceuticals and other products that target estrogen receptors.

Mechanism of Action

The mechanism of action of estrogen receptor antagonist 5 involves binding to the estrogen receptor and preventing the activation of estrogen-responsive genes. This inhibition occurs through the blockade of the receptor’s ligand-binding domain, which prevents estrogen from binding and activating the receptor. The molecular targets and pathways involved include the estrogen receptor itself and downstream signaling pathways that regulate cell proliferation and survival.

Comparison with Similar Compounds

Estrogen receptor antagonist 5 can be compared with other similar compounds, such as:

    Fulvestrant: A selective estrogen receptor degrader that binds to and degrades the estrogen receptor.

    Tamoxifen: A selective estrogen receptor modulator that acts as an antagonist in breast tissue but can have agonist effects in other tissues.

    Elacestrant: Another selective estrogen receptor degrader with similar mechanisms of action but different pharmacokinetic properties. The uniqueness of this compound lies in its specific binding affinity, degradation profile, and potential therapeutic benefits in various models of estrogen receptor-positive cancers.

Properties

Molecular Formula

C25H31F3N2O3

Molecular Weight

464.5 g/mol

IUPAC Name

(1S,3S)-2-(2,2-difluoro-3-hydroxypropyl)-1-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-methyl-3,4-dihydro-1H-isoquinolin-6-ol

InChI

InChI=1S/C25H31F3N2O3/c1-17-10-20-11-21(32)4-7-23(20)24(30(17)15-25(27,28)16-31)19-2-5-22(6-3-19)33-9-8-29-13-18(12-26)14-29/h2-7,11,17-18,24,31-32H,8-10,12-16H2,1H3/t17-,24-/m0/s1

InChI Key

JMKZMWGLYQTHCM-XDHUDOTRSA-N

Isomeric SMILES

C[C@H]1CC2=C(C=CC(=C2)O)[C@@H](N1CC(CO)(F)F)C3=CC=C(C=C3)OCCN4CC(C4)CF

Canonical SMILES

CC1CC2=C(C=CC(=C2)O)C(N1CC(CO)(F)F)C3=CC=C(C=C3)OCCN4CC(C4)CF

Origin of Product

United States

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